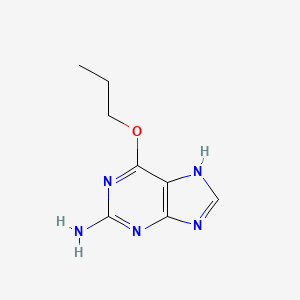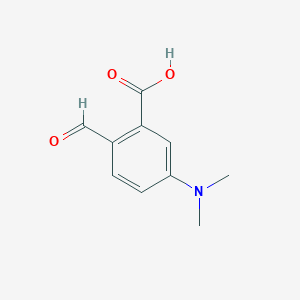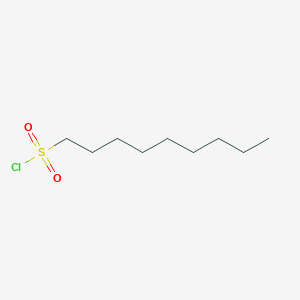
2,2,6-Trimethyl-4-chromanone
Übersicht
Beschreibung
2,2,6-Trimethyl-4-chromanone is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chromanone framework with three methyl groups attached at positions 2, 2, and 6. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Wirkmechanismus
Target of Action
Chromanone derivatives have been reported to exhibit a broad variety of remarkable biological and pharmaceutical activities . More research is needed to identify the specific targets of 2,2,6-Trimethyl-4-chromanone.
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Chromanone derivatives are known to influence various biochemical pathways, leading to diverse biological activities
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . Understanding these properties is crucial for assessing the compound’s bioavailability and therapeutic potential.
Result of Action
Chromanone derivatives are known to exhibit a wide range of biological and pharmaceutical activities
Biochemische Analyse
Biochemical Properties
2,2,6-Trimethyl-4-chromanone plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit enzymes such as diacylglycerol acyltransferase (DGAT) and protein tyrosine phosphatase 1B (PTP1B), which are involved in metabolic pathways . These interactions are essential for its antidiabetic and anti-inflammatory properties.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of tumor necrosis factor-α (TNF-α), which plays a role in inflammatory responses . Additionally, it has been observed to modulate the expression of genes involved in oxidative stress and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with DGAT and PTP1B results in the inhibition of these enzymes, thereby affecting lipid metabolism and insulin signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of specific enzymes and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antidiabetic properties. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and oxidative stress in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DGAT and PTP1B, affecting lipid metabolism and insulin signaling . These interactions can lead to changes in metabolic flux and metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethyl-4-chromanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 2,6-dimethylphenol with ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,6-Trimethyl-4-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromanones, alcohol derivatives, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2,2,6-Trimethyl-4-chromanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to natural products.
Medicine: It has potential therapeutic applications, including anticancer, antioxidant, and antimicrobial activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and cosmetic products
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the methyl groups at positions 2 and 6, leading to different biological activities.
2,2-Dimethyl-4-chromanone: Similar structure but with fewer methyl groups, affecting its reactivity and applications.
6-Methyl-4-chromanone: Only one methyl group at position 6, resulting in distinct chemical properties
Uniqueness: 2,2,6-Trimethyl-4-chromanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2,2,6-trimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCLIHHFUUYVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472655 | |
| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63678-14-8 | |
| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane](/img/structure/B3055179.png)


![3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3055184.png)





![4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3055195.png)




